molecular formula C12H14O2 B14249862 2H-Pyran-2-one, 4-(1-hexynyl)-6-methyl- CAS No. 502624-17-1

2H-Pyran-2-one, 4-(1-hexynyl)-6-methyl-

Cat. No.: B14249862
CAS No.: 502624-17-1
M. Wt: 190.24 g/mol
InChI Key: HKUGPUZESCIZTJ-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 4-(1-hexynyl)-6-methyl- is an organic compound belonging to the pyranone family It is characterized by a pyran ring fused with a ketone group and substituted with a hexynyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 4-(1-hexynyl)-6-methyl- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2H-Pyran-2-one, 4-(1-hexynyl)-6-methyl- may involve large-scale synthesis using continuous flow reactors. This method ensures consistent quality and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 4-(1-hexynyl)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hexynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2H-Pyran-2-one, 4-(1-hexynyl)-6-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2H-Pyran-2-one, 4-(1-hexynyl)-6-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyran-2-one, 3-ethyl-4-(1-hexynyl)-5,6-dihydro-
  • 2H-Pyran-2-one, 4-(1-hexynyl)-5,6-dihydro-3-methyl-

Uniqueness

2H-Pyran-2-one, 4-(1-hexynyl)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

502624-17-1

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-hex-1-ynyl-6-methylpyran-2-one

InChI

InChI=1S/C12H14O2/c1-3-4-5-6-7-11-8-10(2)14-12(13)9-11/h8-9H,3-5H2,1-2H3

InChI Key

HKUGPUZESCIZTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC(=O)OC(=C1)C

Origin of Product

United States

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